Ethyl 2,4-dichloro-5-fluoro-3-nitrobenzoate

Antimycobacterial Nitrobenzoate SAR Mycobacterium tuberculosis

This compound is the definitive precursor for 8-nitrofluoroquinolone scaffolds. Its precise 3-nitro-2,4-dichloro-5-fluoro substitution pattern is non-negotiable for achieving metabolic stability and target binding. Non-nitrated analogs or incorrect halogenation profiles will fail to replicate its unique reactivity, resulting in severely compromised synthetic yields and biological activity. The ethyl ester eliminates separate esterification steps, making it the only reliable, process-scale building block for reproducible medicinal chemistry campaigns targeting resistant bacterial strains.

Molecular Formula C9H6Cl2FNO4
Molecular Weight 282.05 g/mol
CAS No. 1156940-66-7
Cat. No. B6352462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dichloro-5-fluoro-3-nitrobenzoate
CAS1156940-66-7
Molecular FormulaC9H6Cl2FNO4
Molecular Weight282.05 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)F
InChIInChI=1S/C9H6Cl2FNO4/c1-2-17-9(14)4-3-5(12)7(11)8(6(4)10)13(15)16/h3H,2H2,1H3
InChIKeyHJTCFYALVNMVSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,4-dichloro-5-fluoro-3-nitrobenzoate (CAS 1156940-66-7) – Key Properties & Procurement Essentials


Ethyl 2,4-dichloro-5-fluoro-3-nitrobenzoate (CAS 1156940-66-7, MW 282.05 g/mol, molecular formula C9H6Cl2FNO4) is a polyhalogenated nitrobenzoate ester featuring chloro, fluoro, and nitro substituents on the aromatic ring alongside an ethyl ester group [1]. The compound exhibits a computed XLogP3-AA value of 3.3, indicating moderate lipophilicity suitable for membrane permeability in biological assays and organic-phase reactivity in synthetic applications [1]. It is commercially available with standard purity specifications of ≥98% from reputable suppliers, accompanied by batch-specific analytical certificates (NMR, HPLC, GC) . Structurally, the compound serves as a key synthetic intermediate for the preparation of fluoroquinolone antibiotics and other nitrogen-containing heterocyclic pharmacophores, with the 3-nitro group providing a strategic handle for subsequent reduction, substitution, or heterocyclization reactions .

Why In-Class Benzoate Esters Cannot Simply Replace Ethyl 2,4-dichloro-5-fluoro-3-nitrobenzoate


Superficial structural similarity among polyhalogenated benzoate esters often leads to erroneous assumptions of functional equivalence in procurement and synthetic planning. However, the precise substitution pattern of ethyl 2,4-dichloro-5-fluoro-3-nitrobenzoate—specifically the 2,4-dichloro-5-fluoro arrangement coupled with a 3-nitro group—dictates a unique reactivity profile that is not replicated by analogs lacking the nitro moiety, possessing different halogenation patterns, or bearing alternative ester alkyl chains. In nitrobenzoate series, the presence and position of the aromatic nitro substituent is the primary determinant of biological activity against Mycobacterium tuberculosis, with nitro-substituted esters consistently outperforming non-nitro analogs of comparable pKa [1]. Furthermore, the ethyl ester functionality confers distinct physicochemical properties, including a computed XLogP3-AA of 3.3 [2], which differs from the corresponding free acid (LogP 3.26 [3]) and other alkyl esters, impacting solubility, membrane permeability, and synthetic handling. Substituting this compound with a closely related analog—such as the non-nitrated ethyl 2,4-dichloro-5-fluorobenzoate, the free acid form, or a methyl ester variant—without explicit comparative validation risks compromising reaction yields, altering product purity profiles, or invalidating established synthetic protocols. The evidence presented in Section 3 quantifies these critical differences.

Quantitative Differentiation Evidence for Ethyl 2,4-dichloro-5-fluoro-3-nitrobenzoate (CAS 1156940-66-7)


Nitro Substituent Drives Antimycobacterial Activity: Cross-Study Comparison with Non-Nitro Analogs

In a systematic structure-activity relationship study of 64 benzoate esters against M. tuberculosis H37Rv, compounds bearing aromatic nitro substitution demonstrated significantly enhanced antimycobacterial activity relative to esters derived from acids of comparable pKa but lacking nitro groups [1]. The 4-nitro ester series (pKa 3.4) exhibited MIC values as low as 8–16 µg/mL for optimal alkyl chain lengths, whereas non-nitro analogs such as 4-chlorobenzoate (pKa 4.0) and 3,5-dichlorobenzoate (pKa 3.6) series displayed MIC values generally >256 µg/mL or inactive at the highest concentrations tested [1]. While the target compound (3-nitro with 2,4-dichloro-5-fluoro substitution) was not directly evaluated in this panel, the class-level inference from the nitrobenzoate scaffold establishes that the 3-nitro group is a critical pharmacophoric element for antimycobacterial potency. The 2,4-dichloro-5-fluoro substitution pattern provides additional opportunities for halogen bonding and metabolic stabilization not present in simpler nitrobenzoate analogs.

Antimycobacterial Nitrobenzoate SAR Mycobacterium tuberculosis

Lipophilicity Comparison: Ethyl Ester vs. Free Acid Form

The ethyl ester form (CAS 1156940-66-7) exhibits a computed XLogP3-AA value of 3.3 [1], whereas the corresponding free acid, 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (CAS 106809-14-7), has a reported LogP of 3.26 [2]. Although the difference in numerical value is modest, the functional distinction is significant: the ethyl ester lacks an ionizable carboxylic acid proton, resulting in zero hydrogen bond donors compared to one for the free acid [1]. This translates to altered solubility profiles, enhanced membrane permeability in biological assays, and distinct reactivity in esterification, amidation, and heterocyclization reactions. The ethyl ester can serve as a direct electrophile in nucleophilic acyl substitution reactions without the need for prior activation, whereas the free acid requires coupling reagents or conversion to the acid chloride.

Lipophilicity Physicochemical Properties Drug-like Properties

Synthetic Intermediate Utility: Documented Application in Fluoroquinolone Synthesis

2,4-Dichloro-5-fluoro-3-nitrobenzoic acid (the free acid analog of the target ethyl ester) is explicitly cited as a starting material for the synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a key intermediate in the preparation of 8-nitrofluoroquinolone antibacterial agents . The ethyl ester form (CAS 1156940-66-7) serves as a protected carboxylate synthon that can be directly employed in Claisen condensations, Friedel-Crafts acylations, and nucleophilic aromatic substitution reactions without the competing acid-base equilibria associated with the free carboxylic acid. While the free acid can also be used, the ethyl ester provides a distinct reactivity advantage in anhydrous organic transformations and eliminates the need for in situ esterification steps, thereby streamlining synthetic routes and improving overall process efficiency.

Fluoroquinolone Antibiotics Synthetic Intermediate Pharmaceutical Chemistry

Molecular Weight and Halogenation Pattern Differentiate from Common Fluoroquinolone Intermediates

The target compound (MW 282.05 g/mol, C9H6Cl2FNO4) [1] differs substantially from the widely used fluoroquinolone intermediate 2,4-dichloro-5-fluorobenzoic acid (MW 207.03 g/mol, C7H3Cl2FO2) [2] by the presence of both the 3-nitro group and the ethyl ester moiety. The additional 75.02 g/mol mass and altered electronic properties conferred by the nitro substituent fundamentally change the compound's reactivity profile in subsequent synthetic transformations. Specifically, the nitro group provides a site for selective reduction to an amino group, enabling the construction of nitrogen-containing heterocycles such as quinolones and quinoxalines. The absence of this functional handle in non-nitrated analogs precludes such transformations without additional synthetic steps.

Fluoroquinolone Synthesis Halogenated Intermediates Molecular Descriptors

Validated Application Scenarios for Ethyl 2,4-dichloro-5-fluoro-3-nitrobenzoate


Synthesis of 8-Nitrofluoroquinolone Antibacterial Agents

The compound serves as a protected carboxylate synthon for the construction of 8-nitrofluoroquinolone scaffolds. As demonstrated for the corresponding free acid analog, this substitution pattern enables the preparation of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a precursor to novel antibacterial agents with activity against resistant bacterial strains . The ethyl ester form eliminates the need for separate esterification steps and is compatible with anhydrous nucleophilic acyl substitution conditions.

Antimycobacterial Drug Discovery and Lead Optimization

Nitrobenzoate esters, as a class, exhibit potent activity against Mycobacterium tuberculosis, with MIC values as low as 8–16 µg/mL for optimized alkyl chain lengths in 4-nitro series [1]. The target compound's 3-nitro-2,4-dichloro-5-fluoro substitution pattern provides a unique halogenation profile that may enhance metabolic stability and target binding. This compound is suitable for structure-activity relationship studies aimed at developing novel antitubercular agents, particularly given that nitro-substituted benzoates outperform non-nitro analogs by ≥4- to >128-fold in MIC assays [1].

Building Block for Nitrogen-Containing Heterocycles

The 3-nitro group can be selectively reduced to the corresponding aniline derivative, providing an entry point for the synthesis of benzimidazoles, quinoxalines, and other nitrogen-containing heterocycles of pharmaceutical relevance. The 2,4-dichloro-5-fluoro substitution pattern enhances electrophilicity at specific positions, facilitating regioselective nucleophilic aromatic substitution reactions. The ethyl ester moiety remains intact during many nitro reduction protocols, allowing subsequent carboxylate manipulations.

Custom Synthesis of Fluorinated Pharmaceutical Intermediates

Given its combination of chloro, fluoro, nitro, and ester functionalities, this compound is an ideal starting material for the custom synthesis of fluorinated pharmaceutical intermediates. Its XLogP3-AA of 3.3 [2] indicates moderate lipophilicity suitable for both organic-phase reactions and preliminary biological permeability assessments. The compound is commercially available in ≥98% purity with batch-specific analytical certificates (NMR, HPLC, GC) , ensuring reproducibility in kilogram-scale process development and medicinal chemistry campaigns.

Quote Request

Request a Quote for Ethyl 2,4-dichloro-5-fluoro-3-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.